

An In-depth Technical Guide to Cyanine5 NHS Ester: Excitation, Emission, and Applications

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Compound of Interest

Compound Name: *Cyanine5 NHS ester bromide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties and applications of Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester, a widely used fluorescent dye in biological research. We will delve into its excitation and emission characteristics, provide detailed experimental protocols for its use in labeling biomolecules, and illustrate key concepts with diagrams.

Core Spectroscopic Properties of Cyanine5 NHS Ester

Cyanine5 is a far-red fluorescent dye known for its high molar extinction coefficient and good quantum yield, making it a popular choice for a variety of fluorescence-based assays.^{[1][2][3]} Its emission in the far-red spectrum is advantageous due to reduced autofluorescence from biological samples, leading to an improved signal-to-noise ratio.^{[1][4]} The NHS ester functional group allows for the straightforward and efficient labeling of primary amines, such as those found on lysine residues of proteins and amine-modified oligonucleotides.^{[2][3][4]}

The key quantitative spectral and physical properties of Cy5 NHS ester are summarized in the table below. It is important to note that while the core fluorophore is the same, slight variations in these values may be reported by different suppliers due to measurement conditions and the specific formulation (e.g., presence of sulfo groups for increased water solubility).^{[2][5]}

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	646 - 651 nm	[1][2][3]
Emission Maximum (λ_{em})	662 - 671 nm	[1][2][4]
Molar Extinction Coefficient (ϵ)	$\sim 250,000 \text{ cm}^{-1}\text{M}^{-1}$	[1][3]
Fluorescence Quantum Yield (Φ)	~ 0.2	[1][3]
Recommended Laser Lines	633 nm, 647 nm	[2][4]
Solubility	Good in DMSO, DMF; low in water	[6]
Reactive Group	N-hydroxysuccinimide (NHS) ester	[3]
Target Functional Group	Primary amines ($-\text{NH}_2$)	[2][3]

Experimental Protocols

Protein Labeling with Cyanine5 NHS Ester

This protocol provides a general guideline for labeling proteins, such as antibodies, with Cy5 NHS ester. Optimization may be required for specific proteins and applications.

Materials:

- Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
- Cyanine5 NHS ester
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)
- Purification column (e.g., Sephadex G-25) or dialysis equipment
- Phosphate-buffered saline (PBS), pH 7.2-7.4

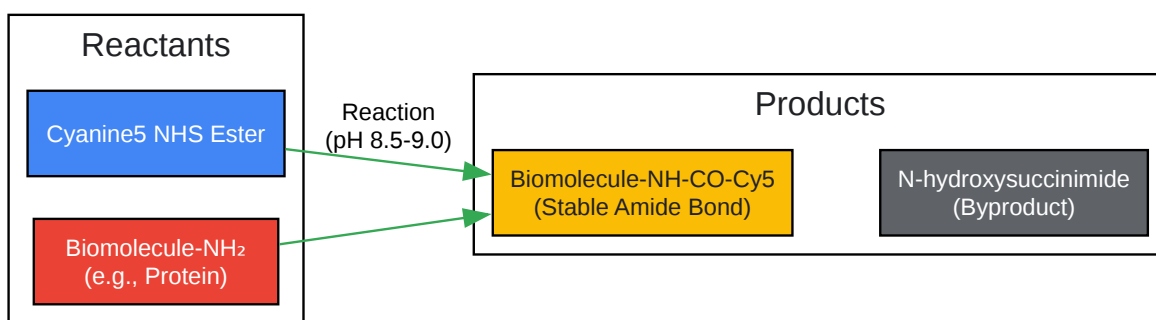
Procedure:

- Protein Preparation:
 - Ensure the protein is in an amine-free buffer. If buffers containing Tris or glycine are used, the protein must be dialyzed against PBS.
 - The protein concentration should ideally be between 2 and 10 mg/mL for optimal labeling efficiency.^[7]
 - Adjust the pH of the protein solution to 8.5 ± 0.5 by adding a small volume of the reaction buffer.
- Dye Preparation:
 - Prepare a 10 mM stock solution of Cy5 NHS ester in anhydrous DMSO or DMF.^[7] This should be done immediately before use as the NHS ester is susceptible to hydrolysis.
- Conjugation Reaction:
 - The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-fold molar excess of dye is often recommended.^[7]
 - Slowly add the calculated volume of the Cy5 NHS ester stock solution to the protein solution while gently vortexing.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate:
 - Separate the Cy5-labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.
- Determination of Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280

nm (for the protein) and at the excitation maximum of Cy5 (around 650 nm). A correction factor for the dye's absorbance at 280 nm must be applied.

Visualizations

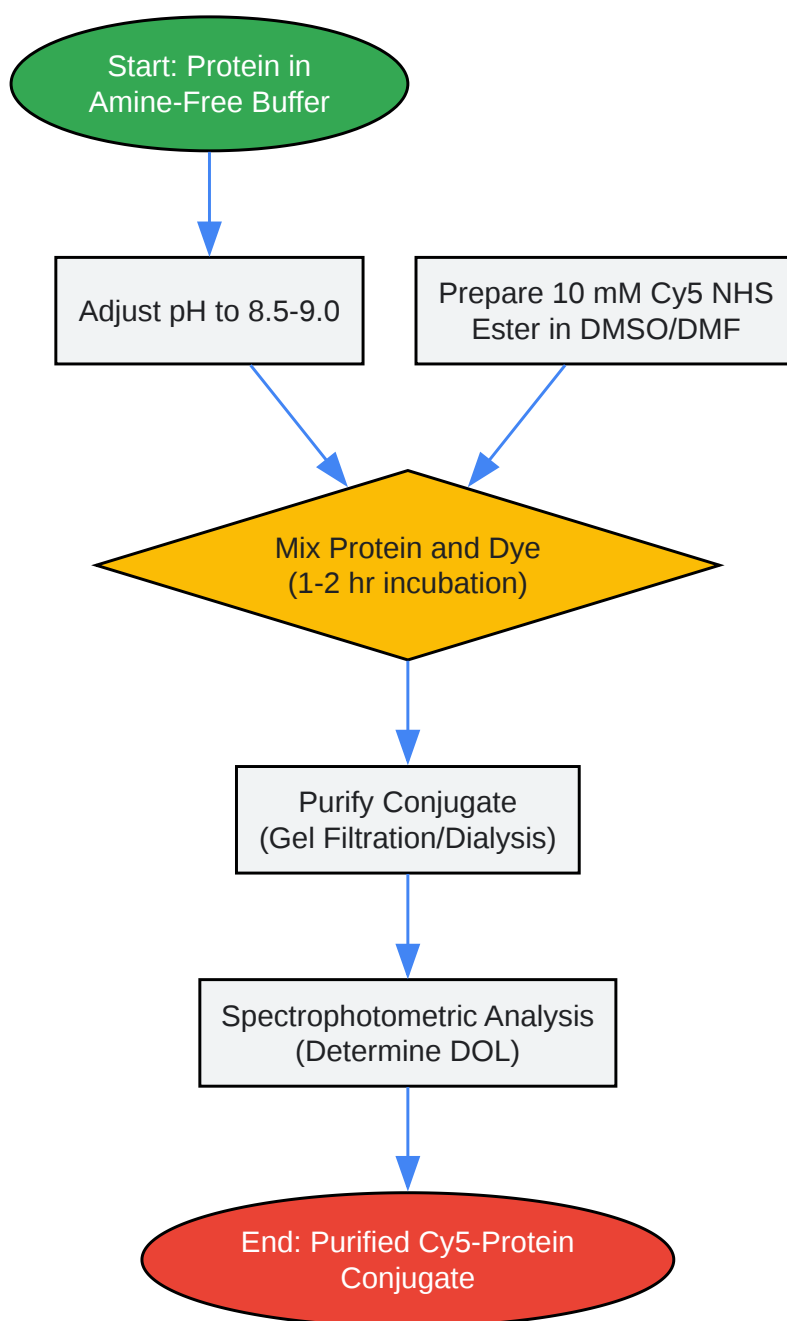
Chemical Reaction of Cy5 NHS Ester with a Primary Amine



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Caption: Reaction of Cy5 NHS ester with a primary amine.

Experimental Workflow for Protein Labeling

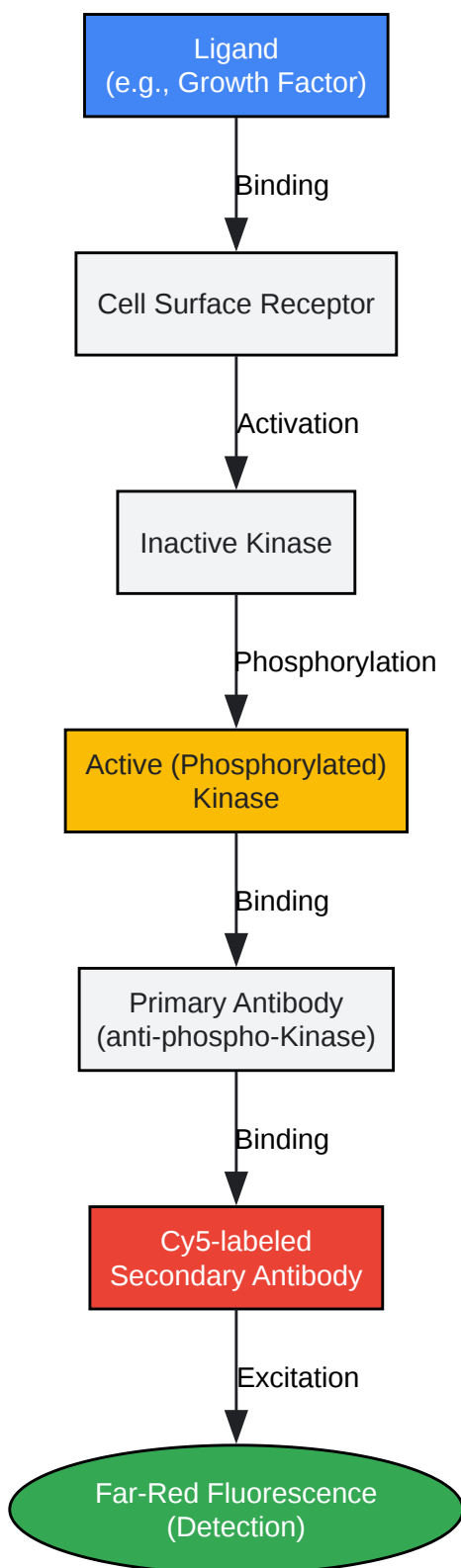


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Caption: Workflow for labeling proteins with Cy5 NHS ester.

Application in Cellular Signaling: Immunofluorescence Detection of a Phosphorylated Kinase

Cy5-labeled antibodies are frequently used in immunofluorescence microscopy to visualize the localization and activation of specific proteins within cells, providing insights into cellular signaling pathways. For instance, a Cy5-conjugated secondary antibody can be used to detect a primary antibody that specifically recognizes a phosphorylated (activated) signaling kinase.



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Caption: Immunofluorescence detection of a signaling kinase.

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